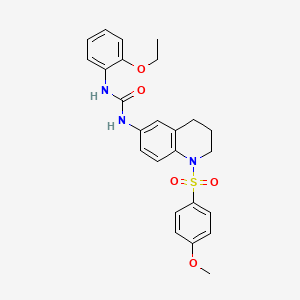![molecular formula C27H17ClF3N3O2 B2506300 N-(3-{[4-(4-clorofenil)-3-ciano-6-[3-(trifluorometil)fenil]piridin-2-il]oxi}fenil)acetamida CAS No. 303984-57-8](/img/structure/B2506300.png)
N-(3-{[4-(4-clorofenil)-3-ciano-6-[3-(trifluorometil)fenil]piridin-2-il]oxi}fenil)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-[4-(4-chlorophenyl)-3-cyano-6-[3-(trifluoromethyl)phenyl]pyridin-2-yl]oxyphenyl]acetamide is a useful research compound. Its molecular formula is C27H17ClF3N3O2 and its molecular weight is 507.9. The purity is usually 95%.
BenchChem offers high-quality N-[3-[4-(4-chlorophenyl)-3-cyano-6-[3-(trifluoromethyl)phenyl]pyridin-2-yl]oxyphenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-[4-(4-chlorophenyl)-3-cyano-6-[3-(trifluoromethyl)phenyl]pyridin-2-yl]oxyphenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antihelmíntica
- Aplicación: “N-(3-{[4-(4-clorofenil)-3-ciano-6-[3-(trifluorometil)fenil]piridin-2-il]oxi}fenil)acetamida” ha sido investigada como un agente antihelmíntico. Específicamente, está relacionada con la síntesis de rafoxanida (también conocida como N-[3-cloro-4-(4-clorofenoxi)-fenil]-2-hidroxi-3,5-diiodobenzamida). La rafoxanida se utiliza para combatir las infestaciones parasitarias en ovejas y ganado. Su síntesis implica solo tres pasos a partir de 4-clorofenol fácilmente disponible, logrando un rendimiento global del 74% .
Propiedades Ópticas No Lineales
- Aplicación: El compuesto tiene potencial en la óptica no lineal. Por ejemplo, el derivado 3-(4-clorofenil)-1-(piridin-3-il)prop-2-en-1-ona (CPP) ha sido estudiado para la generación de segunda y tercera armónica (SHG). CPP exhibe una polarizabilidad estática y dinámica más alta en comparación con la urea, lo que lo hace interesante para aplicaciones ópticas .
Investigación Antiviral y Anticáncer
- Aplicación: Si bien los estudios específicos sobre este compuesto son limitados, sus características estructurales justifican la exploración en la investigación antiviral y anticancerígena. Derivados similares han sido investigados por su potencial como agentes anti-VIH-1 .
Actividad Antibacteriana y Antifúngica
- Aplicación: Las salicilanilidas, incluidos los compuestos relacionados, han demostrado una potente actividad antibacteriana y antifúngica. Estas propiedades podrían ser relevantes para combatir patógenos resistentes a los medicamentos .
Otras Actividades Biológicas
- Aplicación: Las salicilanilidas también han mostrado actividad contra patógenos grampositivos, incluidos Staphylococcus aureus resistente a la meticilina y Enterococcus faecium resistente a la vancomicina. Además, exhiben actividad antimicobacteriana .
Estudios de Acoplamiento Molecular
- Aplicación: Los investigadores han realizado estudios de acoplamiento molecular en derivados indólicos relacionados. Investigar las interacciones de unión de este compuesto con objetivos específicos (por ejemplo, enzimas, receptores) podría proporcionar información sobre su potencial farmacológico .
Propiedades
IUPAC Name |
N-[3-[4-(4-chlorophenyl)-3-cyano-6-[3-(trifluoromethyl)phenyl]pyridin-2-yl]oxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17ClF3N3O2/c1-16(35)33-21-6-3-7-22(13-21)36-26-24(15-32)23(17-8-10-20(28)11-9-17)14-25(34-26)18-4-2-5-19(12-18)27(29,30)31/h2-14H,1H3,(H,33,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVCAMQUXRBDFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC2=C(C(=CC(=N2)C3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-methyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2506217.png)
![N-(4-chlorophenyl)-3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2506218.png)
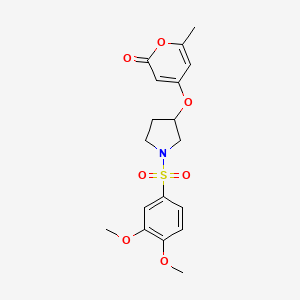
![methyl 2-({[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2506222.png)
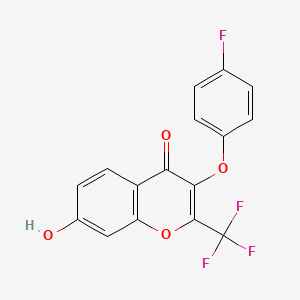
![Tert-butyl N-[3-(methylamino)cyclohexyl]carbamate](/img/structure/B2506226.png)
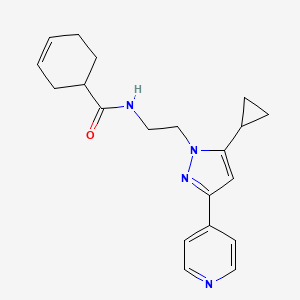
![2-cyclopentyl-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}acetamide](/img/structure/B2506230.png)
![2-methyl-5-(3-methylbenzyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2506233.png)
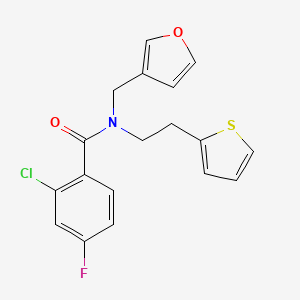
![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2506236.png)

